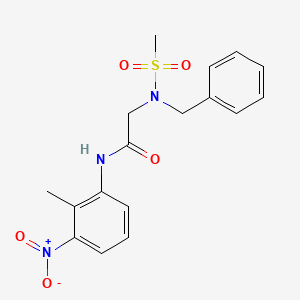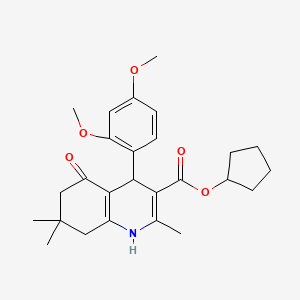![molecular formula C20H23FN2O6 B5136892 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol;oxalic acid](/img/structure/B5136892.png)
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol;oxalic acid is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the piperazine ring.
Attachment of Methoxyphenol Moiety: The methoxyphenol group is attached through a Mannich reaction, where formaldehyde and a secondary amine react with a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic rings and hydrogenated products.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of human equilibrative nucleoside transporters, which play a role in nucleotide synthesis and chemotherapy.
Pharmacology: It is investigated for its potential anxiolytic and antidepressant properties due to its interaction with neurotransmitter receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets:
Equilibrative Nucleoside Transporters (ENTs): The compound acts as an inhibitor of ENTs, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides.
Neurotransmitter Receptors: It interacts with serotonin and dopamine receptors, modulating their activity and potentially exerting anxiolytic and antidepressant effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits equilibrative nucleoside transporters.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another piperazine derivative with antibacterial activity.
Uniqueness
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is unique due to its specific substitution pattern and its dual role as an ENT inhibitor and a modulator of neurotransmitter receptors. This dual functionality makes it a valuable compound for both medicinal and industrial applications.
Propiedades
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2.C2H2O4/c1-23-18-12-14(2-7-17(18)22)13-20-8-10-21(11-9-20)16-5-3-15(19)4-6-16;3-1(4)2(5)6/h2-7,12,22H,8-11,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBOOQFVUKIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3,5-Dimethyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]-(3-nitrophenyl)diazene](/img/structure/B5136811.png)

![3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione](/img/structure/B5136821.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(4-methylphenyl)cyclopropanecarboxamide](/img/structure/B5136837.png)
![6-[3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B5136848.png)
![2-(allylthio)-4-[3-(cyclopentyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5136849.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)

![3-{3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B5136877.png)

![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B5136902.png)
